1-(2-chlorophenyl)-4-(1,2-oxazol-3-ylmethyl)-1,4-dihydro-5H-tetrazol-5-one
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Overview
Description
1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isoxazolylmethyl group, and a tetraazol ring
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE involves multiple steps, typically starting with the preparation of the chlorophenyl and isoxazolylmethyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water.
Scientific Research Applications
1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE can be compared with other similar compounds, such as:
- 1-{[5-(2-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine
- [5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(3-chlorophenyl)carbamate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications, highlighting the uniqueness of 1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE.
Properties
Molecular Formula |
C11H8ClN5O2 |
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Molecular Weight |
277.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(1,2-oxazol-3-ylmethyl)tetrazol-5-one |
InChI |
InChI=1S/C11H8ClN5O2/c12-9-3-1-2-4-10(9)17-11(18)16(14-15-17)7-8-5-6-19-13-8/h1-6H,7H2 |
InChI Key |
JMYZLDKLZZKTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)N(N=N2)CC3=NOC=C3)Cl |
Origin of Product |
United States |
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